Product packaging for 4-Bromo-5-(chloromethyl)thiazole(Cat. No.:CAS No. 1352041-45-2)

4-Bromo-5-(chloromethyl)thiazole

Cat. No.: B12998619
CAS No.: 1352041-45-2
M. Wt: 212.50 g/mol
InChI Key: WIDAIXSCDMIQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-5-(chloromethyl)thiazole (CAS 1352041-45-2) is a versatile halogenated heterocyclic building block of significant interest in modern medicinal chemistry and rational drug design, particularly in the development of novel antimicrobial agents . The compound features a thiazole core, a five-membered ring containing both nitrogen and sulfur heteroatoms, which is a privileged scaffold found in numerous authorized drugs, including certain antibiotics and antifungals . Its molecular structure incorporates two key reactive sites: a bromine atom at the 4-position and a chloromethyl group at the 5-position. These handles make it a valuable intermediate for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Negishi) and nucleophilic substitutions, allowing researchers to efficiently create diverse libraries of thiazole-based hybrid compounds for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its application toward synthesizing novel molecules to combat antimicrobial resistance (AMR), a major global public health threat . It serves as a key precursor in constructing more complex molecular architectures where the thiazole ring is clubbed with other heterocyclic systems, a proven strategy for enhancing and broadening biological activity . Furthermore, halogenated thiazoles are known to be intermediates in the synthesis of potential antitumor agents, highlighting their utility beyond anti-infective research . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrClNS B12998619 4-Bromo-5-(chloromethyl)thiazole CAS No. 1352041-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1352041-45-2

Molecular Formula

C4H3BrClNS

Molecular Weight

212.50 g/mol

IUPAC Name

4-bromo-5-(chloromethyl)-1,3-thiazole

InChI

InChI=1S/C4H3BrClNS/c5-4-3(1-6)8-2-7-4/h2H,1H2

InChI Key

WIDAIXSCDMIQEH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CCl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 5 Chloromethyl Thiazole

Direct Thiazole (B1198619) Ring Formation Strategies Leading to Halogenated and Halomethyl Thiazoles

The direct construction of the thiazole ring with the desired halogen and halomethyl substituents in place is a primary strategy for the synthesis of 4-bromo-5-(chloromethyl)thiazole. This approach often involves the careful selection of precursors that already contain the necessary functionalities.

Hantzsch-Type Cyclocondensation Reactions Utilizing Dihalopropanones and Thioamide Precursors

The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole nucleus. nih.govasianpubs.orgmdpi.comrsc.org This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govasianpubs.orgmdpi.comrsc.org In the context of synthesizing this compound, this would conceptually involve the reaction of a dihalopropanone with a suitable thioamide.

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, leading to the formation of an S-alkylated intermediate. Subsequent intramolecular cyclization via attack of the thioamide nitrogen on the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring. rsc.org The regioselectivity of the final product is dependent on the substitution pattern of the initial reactants.

Reactant 1Reactant 2Key ConditionsProduct ClassReference
α-HaloketoneThioamide/ThioureaNeutral or acidic conditions, often with heating2-Aminothiazole derivatives nih.govrsc.org
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted thioureasMicrowave irradiationN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines nih.gov
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea and substituted benzaldehydesSilica supported tungstosilicic acid, conventional heating or ultrasonic irradiationSubstituted Hantzsch thiazole derivatives mdpi.com

Regioselective Introduction of Halomethyl Groups during Thiazole Ring Assembly

Achieving the specific substitution pattern of this compound directly from acyclic precursors requires precise control over the regioselectivity of the cyclization reaction. The substitution on the starting materials, such as unsymmetrical α,α'-dihaloketones or specifically substituted thioamides, dictates the final arrangement of the bromo and chloromethyl groups on the thiazole ring.

For instance, the reaction between an α-bromo-α'-chloroketone and a thioamide could theoretically lead to the desired product, although controlling the regioselectivity of the initial nucleophilic attack and subsequent cyclization can be challenging. The steric and electronic properties of the substituents on both the dihaloketone and the thioamide play a crucial role in directing the outcome of the reaction. Research into the regioselective synthesis of highly substituted thiazoles often focuses on optimizing reaction conditions and utilizing directing groups to favor the formation of a single isomer. nih.gov

Post-Cyclization Functionalization Approaches for this compound Synthesis

An alternative and often more controlled route to this compound involves the synthesis of a precursor thiazole followed by the sequential introduction of the bromo and chloromethyl groups. This approach allows for the separate optimization of each functionalization step.

Halogenation of Precursor Thiazoles with Specific Reagents

The halogenation of a pre-formed thiazole ring is a common strategy to introduce bromine at the 4-position. The choice of brominating agent and reaction conditions is critical to ensure high selectivity and avoid unwanted side reactions. A study on the synthesis of brominated thiazoles highlights methods for producing a variety of bromo-substituted thiazoles, which can serve as precursors. lookchem.comnih.gov

Starting MaterialReagentProductReference
ThiazoleBrominating Agent (e.g., NBS)Brominated Thiazole lookchem.comnih.gov
2-AminothiazoleDiazotization then bromination2-Bromothiazole lookchem.comnih.gov

A common method for introducing a chloromethyl group at the 5-position of a thiazole ring involves the conversion of a 5-(hydroxymethyl)thiazole precursor. This transformation can be achieved using various chlorinating agents, such as thionyl chloride or phosphorus oxychloride. This strategy is particularly useful as the hydroxymethyl group can be introduced through various synthetic routes, including the reduction of a 5-formyl or 5-carboxythiazole. The subsequent chlorination provides a reliable method to obtain the desired 5-(chloromethyl) functionality. A similar transformation is noted in the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole, where a 2-chloro-5-methoxymethylthiazole is converted to the chloromethyl derivative. justia.com

An important industrial route to halomethylated thiazoles involves the chlorination of allyl isothiocyanate derivatives. For instance, the synthesis of 2-chloro-5-chloromethylthiazole (B146395) can be achieved by the chlorination of 2-chloroallylisothiocyanate. google.comgoogle.com This reaction proceeds via an electrophilic addition and cyclization mechanism. The reaction is typically carried out in an organic solvent, and the product is often isolated as its hydrochloride salt before being neutralized. google.com While this method directly yields a 2-chloro substituted thiazole, the underlying principle of cyclization via chlorination of an isothiocyanate is a powerful tool for constructing the thiazole ring with a chloromethyl group at the 5-position.

ReactantReagentSolventProductReference
2-ChloroallylisothiocyanateChlorineAcetonitrile2-Chloro-5-chloromethylthiazole hydrochloride google.comgoogle.com
1-Isothiocyanato-2-chloro-2-propeneChlorineOrganic Solvent2-Chloro-5-chloromethylthiazole hydrochloride google.com
1-Isothiocyano-2-chloro-2-propyleneElectrolytic ChlorinationHydrochloric acid solution2-Chloro-5-chloromethyl-1,3-thiazole patsnap.com

Utility of Halogen Dance (HD) Reactions for Bromine Migration and Subsequent Functionalization

The halogen dance (HD) reaction has emerged as a powerful tool for the synthesis of highly functionalized heterocyclic compounds that are often difficult to access through classical methods. clockss.org This base-induced intramolecular halogen migration offers a unique pathway to rearrange halogen atoms on an aromatic or heteroaromatic ring, thereby enabling functionalization at new positions. clockss.org While direct literature on the application of halogen dance reactions for the synthesis of this compound is not abundant, the principles of this reaction on related thiazole systems provide a strong basis for its utility.

The reaction is particularly useful for bromine and iodine atoms due to their lability and tendency to migrate. clockss.org In the context of thiazole chemistry, studies have demonstrated the successful application of halogen dance reactions. For instance, a short and efficient synthesis of 5-functionalized 4-bromo-2-chlorothiazole (B1279618) derivatives has been developed using this methodology. researchgate.net This precedent suggests that a similar strategy could be employed for the synthesis of this compound.

Furthermore, long-range halogen dance reactions have been observed in 4,5-dibromo- or 4-bromo-5-iodothiazoles. nih.gov In these cases, a bromo group has been shown to migrate from the C5-position to another position on the thiazole ring or even to an adjacent heterocyclic ring. researchgate.netresearchgate.net This demonstrates the versatility of the halogen dance reaction in manipulating the substitution pattern of brominated thiazoles.

A hypothetical application for the synthesis or functionalization of this compound could involve a precursor such as a dibrominated thiazole. By carefully selecting the base and reaction conditions, it would be theoretically possible to induce a bromine migration to the 4-position, followed by trapping of the resulting organometallic intermediate with a suitable electrophile to introduce the chloromethyl group at the 5-position. The diversity of the halogen dance reaction allows for flexible functionalization that would be challenging to achieve through traditional synthetic routes. clockss.org

Mechanistic Insights and Kinetic Considerations in this compound Synthesis

Solvent Systems and Reaction Medium Effects on Product Yield and Selectivity

The choice of solvent is critical in the synthesis of thiazole derivatives, as it can significantly influence reaction rates, equilibria, and the stability of intermediates. In syntheses involving organometallic intermediates, such as those in halogen dance reactions, aprotic and non-polar or weakly polar solvents are generally preferred to prevent quenching of the reactive species. Tetrahydrofuran (THF) is a commonly used solvent for such reactions, often at low temperatures to maintain the stability of the lithiated intermediates. whiterose.ac.uk

The polarity of the solvent can also affect the selectivity of the reaction. In the synthesis of some thiazole derivatives, highly polar and slightly acidic solvents like trifluoroethanol have shown superior results, likely by promoting the solubility of reactants and facilitating key steps in the reaction mechanism. Conversely, in other systems, a mixture of solvents may be employed to achieve the desired balance of solubility and reactivity.

The use of ionic liquids as a reaction medium is another emerging strategy in green chemistry that can impact yield and selectivity. For some thiazole syntheses, ionic liquids have been shown to be effective and reusable, offering an environmentally friendly alternative to traditional organic solvents.

Catalytic Systems and Their Role in Enhancing Reaction Efficiency

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Various catalytic systems can be envisioned to enhance the efficiency of its synthesis. For instance, in reactions involving the formation of the thiazole ring, Lewis acids or base catalysts are often employed.

In the context of functionalizing a pre-existing thiazole ring, transition metal catalysis, particularly with palladium, is a powerful tool. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are widely used to form carbon-carbon bonds and could be applied to introduce substituents onto a brominated thiazole precursor. researchgate.net

Furthermore, photocatalysis represents a novel approach to drive chemical reactions. For the synthesis of related compounds like 2-chloro-5-chloromethyl thiazole, the use of a catalyst in conjunction with ultraviolet light has been shown to promote the chlorination reaction, leading to improved yields and milder reaction conditions. google.com Azoisobutyronitrile (AIBN) is a common radical initiator that can be used in such transformations. google.com

The table below summarizes various catalytic systems used in the synthesis of thiazole derivatives, which could be adapted for the synthesis of this compound.

Catalytic SystemReaction TypePotential Application in Synthesis
Lewis Acids (e.g., AlCl₃)Friedel-Crafts type reactionsIntroduction of functional groups
Base Catalysts (e.g., piperidine, triethylamine)Condensation reactionsThiazole ring formation
Palladium ComplexesCross-coupling reactionsFunctionalization of the thiazole ring
Photocatalysts with UV lightChlorination/Radical reactionsIntroduction of the chloromethyl group

Temperature and Pressure Optimization for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters, with temperature and pressure being among the most critical. For reactions involving highly reactive intermediates, such as the lithiated species in halogen dance reactions, maintaining low temperatures (often -78 °C) is essential to prevent side reactions and decomposition. whiterose.ac.uk However, for industrial applications, such low temperatures can be costly to maintain. Therefore, a key aspect of process development is to find a temperature profile that balances reaction efficiency and economic viability.

For other synthetic steps, elevated temperatures may be necessary to overcome activation energy barriers and drive the reaction to completion. In such cases, precise temperature control is crucial to prevent the formation of impurities.

Pressure is another important parameter, particularly when dealing with gaseous reagents or when needing to control the boiling point of a solvent. In some industrial processes for related compounds, reactions are carried out under reduced pressure during purification steps to allow for distillation at lower temperatures, thus preventing thermal degradation of the product. google.com The optimization of these parameters is typically achieved through a combination of kinetic studies and pilot-plant experiments to ensure a safe, efficient, and scalable process.

Purification and Isolation Techniques for this compound and Intermediates

The purification and isolation of the final product and any intermediates are critical steps in ensuring the quality and purity of this compound. A variety of techniques can be employed, depending on the physical and chemical properties of the compounds involved.

For the purification of related compounds like 2-chloro-5-chloromethyl-1,3-thiazole, a multi-step process involving treatment with a lower alcohol followed by distillation has been reported. google.com This process helps to remove impurities prior to the final distillation. The crude product can be treated with an alcohol such as methanol, stirred, and then subjected to fractional distillation under reduced pressure to obtain the pure compound. google.com

Common laboratory and industrial purification techniques that would be applicable include:

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For intermediates or the final product, if solid, this would be a primary method of purification.

Distillation: For liquid products or intermediates, distillation, particularly under reduced pressure (vacuum distillation), is a standard technique. This allows for purification at lower temperatures, which is crucial for thermally sensitive compounds.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. This method is highly effective for removing closely related impurities and is widely used in both laboratory and industrial settings.

Washing/Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases. This is often used in the work-up procedure to remove inorganic salts or other water-soluble byproducts. For instance, washing the reaction mixture with water or a bicarbonate solution is a common step. google.com

The choice of purification method will depend on the specific impurities present and the required purity of the final product. A combination of these techniques is often employed to achieve the desired level of purity for this compound and its synthetic precursors.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 5 Chloromethyl Thiazole

Reactions Involving the Bromine Atom on the Thiazole (B1198619) Ring

Organometallic Reagent-Mediated Transformations (e.g., Lithiation followed by Electrophilic Quenching)

The bromine atom at the C4 position of the thiazole ring is susceptible to metal-halogen exchange, a common strategy for the formation of organometallic intermediates that can subsequently react with various electrophiles. A prominent example of this is lithiation through bromo-lithium exchange. While direct studies on 4-Bromo-5-(chloromethyl)thiazole are not extensively detailed in the literature, the reactivity of analogous 2-substituted 4-bromothiazoles provides a strong precedent.

In a relevant study, 2-substituted 4-bromothiazoles were subjected to bromo-lithium exchange at the C4 position. nih.gov This transformation is typically achieved using strong organolithium bases, such as n-butyllithium, at low temperatures to prevent side reactions. The resulting 4-lithiated thiazole is a potent nucleophile. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the C4 position.

Furthermore, the lithiated intermediate can undergo transmetalation with metal salts, such as zinc chloride or tin tetrachloride, to form the corresponding organozinc or organotin reagents. nih.gov These less reactive organometallic species are valuable partners in subsequent cross-coupling reactions. This two-step process of lithiation followed by transmetalation allows for the regioselective formation of new carbon-carbon bonds at the C4 position of the thiazole ring. nih.gov

The general scheme for this transformation is as follows:

Scheme 1: Lithiation and Electrophilic Quenching of a 4-Bromothiazole Derivative

Generated code

This methodology highlights the utility of organometallic intermediates in the functionalization of the C4 position of the thiazole ring, a strategy that is, in principle, applicable to this compound, provided the reaction conditions are controlled to avoid interference from the chloromethyl group.

Cross-Coupling Methodologies for Aryl-Bromine Functionalization

The bromine atom at the C4 position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for the title compound are not always available, the general reactivity of aryl halides, including bromothiazoles, in these transformations is well-established.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. It is a versatile method for forming C-C bonds. The Suzuki-Miyaura coupling of bromothiazole derivatives has been successfully demonstrated. For instance, a microwave-assisted Suzuki-Miyaura reaction of 5-bromothiazoles in an aqueous medium has been reported to be efficient. rsc.org Similarly, 4-bromo-2,4'-bithiazoles have been subjected to Miyaura borylation followed by Suzuki-Miyaura coupling to introduce various aryl and heteroaryl substituents. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Thiazole Derivatives

Aryl Halide Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Reference
5-Bromothiazole derivative Arylboronic acid Pd(OAc)2/SPhos K3PO4 Toluene/Water 70-95 rsc.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. While specific examples with this compound are not prominent in the reviewed literature, the general applicability to aryl bromides suggests its potential for modifying the C4 position.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira protocol has been successfully applied to achieve alkynyl-debromination in 2-substituted 4-bromothiazoles. nih.gov This indicates that an alkynyl group can be introduced at the C4 position of the thiazole ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide. It is a powerful method for the synthesis of aryl amines. The Buchwald-Hartwig amination has been successfully performed on 5-bromothiazoles with diarylamines, yielding 5-N,N-diarylaminothiazoles in good yields. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.orgresearchgate.net

Table 2: Buchwald-Hartwig Amination of a 5-Bromothiazole

Aryl Halide Amine Catalyst/Ligand Base Solvent Yield (%) Reference

Transformations Involving Both Halogen Substituents

The presence of two different halogen substituents, a C-Br bond and a C-Cl bond in the chloromethyl group, on the same molecule raises questions of chemoselectivity in reactions.

The differential reactivity of the aryl-bromine bond and the alkyl-chlorine bond allows for selective transformations. Generally, the C(sp2)-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C(sp3)-Cl bond of the chloromethyl group. This inherent difference in reactivity allows for the selective functionalization of the C4 position without affecting the chloromethyl group.

For instance, in the cross-coupling reactions discussed above (Suzuki, Sonogashira, Buchwald-Hartwig), the reaction can be directed to the C4-Br bond under conditions that leave the chloromethyl group intact. This chemoselectivity is crucial for the stepwise elaboration of the molecule, allowing for the introduction of a diverse range of substituents at the thiazole core before further modification of the chloromethyl group.

While tandem reactions that sequentially or concurrently modify both halogenated sites in a single pot are conceivable, they would require careful selection of reagents and catalysts to control the reactivity and achieve the desired outcome. The literature reviewed does not provide specific examples of such tandem reactions for this compound.

Ring-Based Transformations and Rearrangements

The thiazole ring system and its substituents can participate in various classical and modern organic reactions, leading to further structural diversification.

The Sommelet reaction is a classic method for the conversion of a benzyl (B1604629) halide to an aldehyde. wikipedia.org This reaction proceeds via the formation of a quaternary ammonium (B1175870) salt with hexamine, followed by hydrolysis. wikipedia.org The applicability of the Sommelet reaction to chloromethylthiazole derivatives has been demonstrated.

A study on 2-aryl-4-chloromethyl-5-bromo-thiazoles reported their successful conversion via the Sommelet reaction. nih.gov This indicates that the chloromethyl group on the thiazole ring can be oxidized to a formyl group, even in the presence of a bromine substituent on the ring. The reaction typically involves treatment of the chloromethyl compound with hexamethylenetetramine (hexamine) to form a quaternary salt, which is then hydrolyzed, often under acidic conditions, to yield the corresponding aldehyde.

Scheme 2: Sommelet Reaction of a Halogenated Chloromethyl Thiazole

Generated code

The thiazole core and its substituents can serve as building blocks for the construction of fused heterocyclic systems. The reactive chloromethyl group is a key handle for initiating such cyclization reactions.

This example, although not a direct manipulation of a pre-formed thiazole, underscores the principle that the functionalities present in a molecule like this compound can be leveraged to construct more complex, fused ring systems through reactions with appropriate external reagents. The chloromethyl group, being a good electrophile, could potentially react with binucleophilic reagents to form new rings fused to the thiazole core.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 4 Bromo 5 Chloromethyl Thiazole

Comprehensive Spectroscopic Characterization for Structural Elucidation

The definitive structure of 4-Bromo-5-(chloromethyl)thiazole (C₄H₃BrClNS) is established through the combined application of several advanced spectroscopic techniques. Each method provides complementary information, leading to an unambiguous assignment of the molecular framework.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.

A singlet in the aromatic region is anticipated for the single proton attached to the thiazole (B1198619) ring at the C-2 position. Its chemical shift would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.

A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group is expected in the aliphatic region. The electronegativity of the attached chlorine atom would shift this signal downfield compared to a standard methyl group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four signals, one for each unique carbon atom in the molecule.

The three carbons of the thiazole ring (C-2, C-4, and C-5) are expected to resonate in the aromatic region of the spectrum. The C-4 and C-5 carbons, being directly bonded to bromine and the chloromethyl group respectively, will have their chemical shifts significantly influenced by these substituents.

The carbon of the chloromethyl group (-CH₂Cl) will appear in the aliphatic region, shifted downfield due to the effect of the chlorine atom.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: As specific experimental data from peer-reviewed literature is not readily available, these are estimated values based on general substituent effects on the thiazole ring.

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HH-2~8.8 - 9.0Singlet (s)
¹H-CH₂Cl~4.6 - 4.8Singlet (s)
¹³CC-2~150 - 155-
¹³CC-4 (C-Br)~120 - 125-
¹³CC-5 (C-CH₂Cl)~140 - 145-
¹³C-CH₂Cl~40 - 45-

In the case of this compound, the proton NMR spectrum is simplified by the absence of adjacent protons, leading to a lack of observable proton-proton (H-H) spin-spin coupling. The signal for the H-2 proton and the signal for the -CH₂Cl protons are both expected to appear as singlets. Long-range coupling between the H-2 proton and the -CH₂Cl protons might be possible but is generally too small to be resolved in a standard spectrum.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₄H₃BrClNS), the calculated monoisotopic mass is 210.8858 Da. uni.lu

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion [M]⁺ and its fragments, which is a powerful diagnostic tool for confirming the presence of these halogens.

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the mass, confirming the molecular formula C₄H₃BrClNS. While detailed experimental fragmentation data is not widely published, a plausible fragmentation pattern would involve the initial loss of the more labile substituents.

Interactive Data Table 2: Predicted Mass Spectrometry Data

Adduct / FragmentPredicted m/zNotes
[M+H]⁺211.89308Protonated molecular ion. uni.lu
[M+Na]⁺233.87502Sodium adduct. uni.lu
[M-Cl]⁺~176Fragment corresponding to the loss of a chlorine atom.
[M-CH₂Cl]⁺~162Fragment corresponding to the loss of the chloromethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a valuable technique for analyzing the purity of the compound and studying its behavior in solution, providing both retention time data and mass confirmation. mdpi.com

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

C-H vibrations: The stretching of the C-H bond at the C-2 position of the thiazole ring is expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretches of the chloromethyl group would appear just below 3000 cm⁻¹.

Ring vibrations: The C=N and C=C stretching vibrations of the thiazole ring typically occur in the 1650-1450 cm⁻¹ range.

C-Halogen vibrations: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region, while the C-Br stretch appears at lower frequencies, typically between 600-500 cm⁻¹.

Interactive Data Table 3: Predicted Characteristic IR Absorption Frequencies Note: These are generally accepted frequency ranges for the indicated functional groups.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)C2-H3100 - 3000
C-H Stretch (Aliphatic)-CH₂Cl3000 - 2850
C=N StretchThiazole Ring1650 - 1550
C=C StretchThiazole Ring1500 - 1400
C-Cl Stretch-CH₂Cl800 - 600
C-Br StretchC4-Br600 - 500

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Analysis of Thiazole Ring Vibrations

The vibrational characteristics of the thiazole ring in halogenated thiazole derivatives are a key focus of spectroscopic analysis. While specific experimental data for this compound is not extensively documented in the provided literature, analysis of closely related structures provides a strong basis for understanding its vibrational modes. For instance, in the isomeric compound 2-Bromo-4-(chloromethyl)thiazole, characteristic infrared (IR) absorptions for the thiazole ring are observed around 1,520 cm⁻¹ for the C=N stretching vibration and 1,450 cm⁻¹ for the C–S stretching vibration.

In other thiazole-containing molecules, C-H stretching vibrations of the thiazole ring are typically observed in the FTIR spectrum at wavenumbers above 3000 cm⁻¹. conferenceworld.in The precise frequencies of these vibrations are influenced by the nature and position of substituents on the ring. The presence of the electron-withdrawing bromine atom and the chloromethyl group at positions 4 and 5, respectively, is expected to modulate the electronic distribution within the thiazole ring, thereby shifting the vibrational frequencies of the C=N, C=C, and C-S bonds. Computational calculations, as discussed in section 4.2.4, are essential for assigning these complex vibrational modes accurately through Potential Energy Distribution (PED) analysis.

Table 1: Characteristic Vibrational Frequencies in Thiazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference Compound
Thiazole C=N Stretch ~1520 2-Bromo-4-(chloromethyl)thiazole
Thiazole C–S Stretch ~1450 2-Bromo-4-(chloromethyl)thiazole
Thiazole Ring C-H Stretch >3000 General Thiazole Derivatives conferenceworld.in
C–Br Stretch ~610 2-Bromo-4-(chloromethyl)thiazole
C–Cl Stretch ~730 2-Bromo-4-(chloromethyl)thiazole

Quantum Chemical and Computational Modeling of this compound

Computational chemistry provides powerful tools for elucidating the structural and electronic characteristics of molecules like this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) and Ab Initio Calculations for Geometric Optimization

Geometric optimization of this compound is typically performed using Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. nih.gov The B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), is a common and reliable choice for such calculations on halogenated heterocyclic compounds. nih.govresearchgate.net These calculations determine the most stable three-dimensional conformation of the molecule by finding the minimum energy state. The output includes optimized bond lengths, bond angles, and dihedral angles. For the isomer 2-Bromo-4-(chloromethyl)thiazole, DFT calculations at the B3LYP/6-311++G(d,p) level have shown excellent agreement with experimental geometry. This suggests that similar accuracy can be expected for the 4-bromo isomer.

Table 2: Representative Geometric Parameters from DFT Calculations for a Thiazole Isomer

Parameter DFT Calculated Value (B3LYP/6-311++G(d,p))
C2–Br bond length (Å) 1.91
N1–C2–S1 bond angle (°) 114.7

Data for the isomer 2-Bromo-4-(chloromethyl)thiazole illustrates typical computational results.

Analysis of Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govnih.gov

For thiazole derivatives, the HOMO is often distributed over the thiazole ring and donor moieties, while the LUMO is localized on acceptor parts of the molecule. mdpi.com In this compound, the electron-rich sulfur and nitrogen atoms in the thiazole ring are expected to contribute significantly to the HOMO. The LUMO is likely to be distributed over the carbon-halogen bonds. For the related isomer, 2-Bromo-4-(chloromethyl)thiazole, the calculated HOMO-LUMO energy gap is 4.8 eV, which suggests moderate reactivity. A smaller energy gap generally implies higher reactivity. imist.ma

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.govwikipedia.org It provides a detailed picture of the Lewis structure, identifying donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org These interactions stabilize the molecule, and their stabilization energy (E(2)) can be quantified.

In thiazole systems, significant delocalization occurs from the lone pairs of the sulfur and nitrogen atoms to the antibonding orbitals (π) of the ring. mdpi.com For this compound, NBO analysis would likely reveal strong intramolecular charge transfer interactions involving the lone pairs of the heteroatoms (N, S) and the halogens (Br, Cl). For example, interactions such as the charge transfer from the thiazole ring to the acceptor moieties (π → π) contribute significantly to the stability of thiazole dyes. mdpi.com These delocalization effects are departures from an idealized, localized Lewis structure. wikipedia.org

Vibrational Frequency Calculations and Potential Energy Distribution (PED) for Spectroscopic Correlation

Quantum chemical calculations are instrumental in the assignment of experimental vibrational spectra (IR and Raman). nih.gov Following geometric optimization, vibrational frequencies are calculated using the same DFT method (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental spectra. researchgate.net

Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode. PED breaks down each normal mode of vibration into contributions from individual internal coordinates (stretching, bending, torsion), allowing for an unambiguous assignment of complex spectral bands where multiple modes may overlap. This correlation between theoretical and experimental spectra is crucial for a complete vibrational analysis of molecules like this compound. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the electronegative nitrogen and sulfur atoms of the thiazole ring. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential. nih.gov

For this compound, the MEP surface would visualize the electron-rich nature of the thiazole heteroatoms and the potential electrophilic character of the carbon atoms attached to the halogens, providing a clear guide to its chemical reactivity. nih.govresearchgate.net

Conformational Analysis and Stability Studies

A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the conformational analysis and stability of this compound. Extensive searches for computational chemistry studies, spectroscopic analyses of conformers, or investigations into the rotational energy barriers of the chloromethyl group relative to the thiazole ring have not yielded any published data.

The inherent flexibility of the chloromethyl group attached to the thiazole ring suggests the potential for different spatial arrangements, or conformers. These would arise from the rotation around the single bond connecting the chloromethyl substituent to the C5 position of the thiazole ring. The stability of these potential conformers would be influenced by steric and electronic interactions between the chloromethyl group and the adjacent bromo and sulfur atoms on the thiazole ring.

In a hypothetical computational study, one would expect the investigation to focus on identifying the stable conformers and the transition states connecting them. This would typically involve geometry optimization of various rotational isomers, followed by frequency calculations to confirm them as minima or saddle points on the potential energy surface. The relative energies of these conformers would provide insight into their population distribution at thermal equilibrium. Furthermore, the calculation of the rotational energy barrier would quantify the energy required for the interconversion of these conformers.

However, without any available experimental or theoretical data, it is not possible to provide a detailed discussion or present data tables on the conformational preferences and stability of this compound. The scientific community has yet to publish research addressing this specific aspect of the molecule's chemical properties.

Strategic Applications of 4 Bromo 5 Chloromethyl Thiazole in Organic Synthesis

As a Key Building Block for Diverse Heterocyclic Systems

The unique structural attributes of 4-bromo-5-(chloromethyl)thiazole make it an ideal starting material for the synthesis of a variety of more complex heterocyclic systems. The differential reactivity of the bromo and chloromethyl substituents can be exploited to achieve selective functionalization, leading to a broad array of novel compounds.

Synthesis of Functionalized Thiazole (B1198619) Derivatives for Libraries and Screening

The thiazole nucleus is a prominent scaffold in many biologically active compounds. mdpi.comnih.gov Consequently, the synthesis of libraries of functionalized thiazole derivatives for biological screening is a key strategy in drug discovery and agrochemical research. This compound is an excellent starting point for generating such libraries due to its inherent reactivity.

The chloromethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse side chains at the 5-position. For instance, reaction with various thiophenols can lead to the formation of new thioether derivatives. Furthermore, the bromine atom at the 4-position can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl, heteroaryl, or alkyl groups. This dual functionalization capability allows for the creation of a vast number of structurally diverse thiazole derivatives from a single, readily available starting material.

One exemplary approach involves the reaction of a brominated thiazole derivative with different heterocyclic amines and thiosemicarbazones to synthesize compounds containing multiple thiazole rings, which have shown enhanced therapeutic activities. nih.gov The ability to systematically modify the substituents at both the C4 and C5 positions of the thiazole ring makes this compound a powerful tool for generating compound libraries for high-throughput screening.

Construction of Fused and Bi-thiazole Architectures

The development of fused and bi-heterocyclic systems is of great interest as these structures often exhibit unique biological and material properties. This compound can serve as a key precursor in the construction of such complex architectures.

For the synthesis of fused thiazole systems, the reactive sites on this compound can be utilized to build additional rings onto the thiazole core. For example, intramolecular cyclization reactions involving substituents introduced at the 4- and 5-positions can lead to the formation of bicyclic and polycyclic systems. The synthesis of thiazolo[5,4-d]thiazoles, which are of interest for their applications in organic electronics, often involves the condensation of precursors that could be derived from functionalized thiazoles. mdpi.com

In the construction of bi-thiazole architectures, the bromine atom at the C4-position is particularly useful for palladium-catalyzed cross-coupling reactions. nih.gov For example, a Stille or Suzuki coupling reaction with a thiazole-stannane or a thiazole-boronic acid derivative, respectively, would lead to the formation of a bi-thiazole system. The synthesis of 2,4'-bisthiazole and 4,5'-bisthiazole derivatives has been reported through multi-step sequences that often rely on halogenated thiazole precursors. nih.gov The versatility of this compound makes it a valuable component in the synthetic toolbox for accessing these complex and potentially bioactive or materially useful molecules.

Intermediacy in the Synthesis of Agrochemicals

This compound and its close derivatives are crucial intermediates in the production of several commercially important agrochemicals. The thiazole moiety is a key component in a number of modern pesticides, and the specific substitution pattern of this building block is essential for the synthesis of the final active ingredients.

Precursor for Insecticides (e.g., Thiamethoxam, Clothianidin) and Sterilants

The most significant application of derivatives of this compound in the agrochemical industry is in the synthesis of neonicotinoid insecticides. Specifically, the closely related compound, 2-chloro-5-chloromethylthiazole (B146395) (CCMT), is a key intermediate in the industrial production of Thiamethoxam and Clothianidin. bltchemical.comgoogle.comgoogle.comengebiotech.comgoogle.comsumitomo-chem.co.jpgoogleapis.comnih.gov

Thiamethoxam Synthesis: Thiamethoxam is a second-generation neonicotinoid insecticide with broad-spectrum activity. bltchemical.comnih.gov Its synthesis involves the condensation of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. google.comnih.gov The chloromethyl group of the thiazole intermediate is the reactive site for alkylation of the nitroimino heterocycle.

Clothianidin Synthesis: Clothianidin is another widely used neonicotinoid insecticide. sumitomo-chem.co.jpwikipedia.org Its synthesis also relies on a 2-chloro-5-chloromethylthiazole intermediate. One synthetic route involves the reaction of 2-chloro-5-chloromethylthiazole with N-methyl-N'-nitroguanidine. google.com Another approach utilizes the reaction of 2-chloro-5-chloromethylthiazole with 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine, followed by hydrolysis. google.com

While the provided subject heading mentions "sterilants," specific information detailing the use of this compound as a precursor for agrochemical sterilants was not prominently found in the searched literature. However, a patent for a sterilizing composition containing N-(5-methyl-1,3-thiazole-2-yl)-4-methyl-1,2,3-thiadiazole-5-formamide highlights the general utility of thiazole derivatives in this agrochemical sector. google.com

InsecticideKey IntermediateGeneral Reaction
Thiamethoxam2-chloro-5-chloromethylthiazoleCondensation with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
Clothianidin2-chloro-5-chloromethylthiazoleReaction with N-methyl-N'-nitroguanidine or 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine

Development of Novel Herbicide Candidates

Intermediacy in Medicinal Chemistry Research and Drug Discovery Programs

The thiazole ring is a privileged scaffold in medicinal chemistry, being a core component of numerous approved drugs and clinical candidates. mdpi.comnih.gov Thiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.gov The ability to readily functionalize the thiazole ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This compound, with its multiple reactive handles, is an attractive starting material for the synthesis of novel, drug-like molecules. nih.gov The chloromethyl group allows for the introduction of various side chains that can interact with biological targets, while the bromo group provides a site for further modification through cross-coupling reactions to explore different regions of chemical space.

Synthesis of Compounds with Potential Anticancer Activities

The thiazole nucleus is a common feature in numerous compounds developed for their anticancer properties. The utility of bromo-chloromethyl thiazole derivatives as intermediates is evident in the construction of novel agents targeting various cancer cell lines. Researchers have successfully utilized related thiazole scaffolds to synthesize compounds with significant cytotoxic effects.

For instance, a series of novel thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against human colorectal carcinoma (HCT-116), human colorectal cancer (HT-29), and hepatocellular carcinoma (HepG2) cell lines. nih.govresearchgate.net The synthetic strategies often involve the reaction of a thiazole precursor with various aromatic aldehydes and other reagents. The results from these studies indicated that specific substitutions on the thiazole ring system led to potent growth inhibition. nih.govresearchgate.net

Detailed research findings have identified several promising compounds. For example, compounds designated as 4c , 4d , and 8c in one study showed significant growth inhibition against the HCT-116 cell line, with IC50 values of 3.80 ± 0.80, 3.65 ± 0.90, and 3.16 ± 0.90 μM, respectively. nih.govresearchgate.net These values are comparable to or better than established chemotherapy agents like cisplatin (B142131) (IC50 = 5.18 ± 0.94 μM) used as a reference in the study. nih.govresearchgate.net The same compounds also showed high activity against the more resistant HT-29 cell line. nih.govresearchgate.net Another compound, 3f (2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole), demonstrated a potent GI50 value of 1.0 ± 0.1 μM against the MCF-7 breast cancer cell line.

The mechanism of action for some of these thiazole derivatives is believed to involve the induction of apoptosis through the Bcl-2 family of proteins. nih.govresearchgate.net The versatility of the thiazole scaffold allows for the synthesis of large libraries of compounds, which can then be screened for anticancer activity, making building blocks like this compound highly valuable in the discovery of new therapeutic leads.

CompoundTarget Cell LineActivity (IC50/GI50 in µM)Reference Drug (Activity in µM)
Compound 4cHCT-1163.80 ± 0.80Cisplatin (5.18 ± 0.94)
Compound 4dHCT-1163.65 ± 0.90Cisplatin (5.18 ± 0.94)
Compound 8cHCT-1163.16 ± 0.90Cisplatin (5.18 ± 0.94)
Compound 4dHepG22.31 ± 0.43Harmine (2.54 ± 0.82)
Compound 3fMCF-71.0 ± 0.1Cisplatin (not specified)
Compound 3b′HCT-1161.6 ± 0.2Cisplatin (not specified)

Preparation of Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents remains a critical area of research. Thiazole derivatives have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these agents often leverages the reactivity of functionalized thiazole precursors to build molecules that can interact with inflammatory targets like cyclooxygenase (COX) enzymes.

The synthesis of various 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides has been reported, starting from precursor molecules like substituted acetophenones and thiourea. wjpmr.com The resulting aminothiazole core can be further functionalized. The chloromethyl group in this compound is a particularly useful handle for introducing moieties that enhance anti-inflammatory activity.

In vivo studies using the carrageenan-induced rat paw edema model are a standard method for evaluating the anti-inflammatory potential of new compounds. wjpmr.com For instance, a study on newly synthesized benzothiazole (B30560) derivatives bearing benzenesulphonamide and carboxamide moieties demonstrated significant anti-inflammatory effects. nih.gov Compound 17c from this series showed 72%, 76%, and 80% inhibition of edema at 1, 2, and 3 hours post-carrageenan administration, respectively. nih.gov Similarly, compound 17i showed 64%, 73%, and 78% inhibition over the same time course. nih.gov These results highlight the potential of thiazole-based compounds as potent anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional NSAIDs. nih.gov

CompoundTime After Carrageenan Injection% Edema Inhibition
Compound 17c1 hr72%
2 hr76%
3 hr80%
Compound 17i1 hr64%
2 hr73%
3 hr78%

Building Block for Other Biologically Active Scaffolds

Beyond its role in developing anticancer and anti-inflammatory drugs, this compound is a key starting material for a wide spectrum of other biologically active molecules. The thiazole ring is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. Its presence is noted in antimicrobials, antioxidants, and anticonvulsants. wjpmr.comnih.govnih.gov

The design and synthesis of molecules containing more than one thiazole ring has been shown to enhance therapeutic activities. nih.gov The reactive chloromethyl group is an ideal electrophilic site for reactions with various nucleophiles, including thiols and amines, allowing for the straightforward linkage of the thiazole unit to other heterocyclic systems or functional groups. For example, 4-bromomethyl-substituted thiazolium salts, which are structurally related to this compound, have been used as efficient alkylating reagents for a series of thiophenols and heterylthiols. researchgate.net This reaction yields thiazole-containing sulfides, a class of compounds that has been investigated for antioxidant properties. researchgate.net

Furthermore, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, often starts with α-haloketones and thioamides. nih.gov Post-synthesis modification of the thiazole product is where a building block like this compound becomes crucial. It allows for the introduction of the thiazole moiety into larger, more complex structures, creating hybrid molecules that combine the biological activities of different pharmacophores. nih.gov This strategy is central to modern drug discovery, enabling the exploration of new chemical space and the development of agents with novel mechanisms of action.

Patent Landscape and Commercial Relevance in Academic Context

The patent literature surrounding a chemical compound provides significant insight into its commercial and industrial relevance. An analysis of patents involving this compound and structurally similar compounds reveals its strategic importance as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.

Analysis of Patent Literature Detailing Synthesis and Application Routes

Patents related to thiazole derivatives often focus on scalable and efficient processes for their preparation. For instance, patent CN109293596A describes a method for preparing 2-chloro-5-chloromethyl thiazole, a close analog of this compound. The process involves the chlorination of 1-isothiocyanato-2-chloro-2-propene in an organic solvent. unifiedpatents.com This method is highlighted as having a simplified reaction process and mild conditions, aligning with the principles of green chemistry. unifiedpatents.com

Another key patent, WO1993009107A1, details a process for preparing 4-methyl-5-(2-chloroalkyl)-thiazoles. google.com The synthesis involves reacting a 3,5-dichloro-2-alkanone with an inorganic thiocyanate (B1210189) to form a 3-thiocyanato-5-chloro-2-alkanone intermediate. This intermediate is then cyclized and further processed to yield the target chloroalkyl-thiazole. google.com Such multi-step syntheses that are robust and provide good yields are essential for industrial-scale production.

These patents underscore the industrial demand for functionalized thiazole intermediates. The methods described are designed for efficiency, purity, and scalability, which are critical factors for commercial viability.

Patent NumberTitle/SubjectKey Synthetic Steps/Application Described
CN109293596AThe Preparation Method of 2- Chloro-5-chloromethyl ThiazoleInvolves the chlorination of 1-isothiocyanato-2-chloro-2-propene in an organic solvent at low temperatures (5-20°C). unifiedpatents.com
WO1993009107A1Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereofA multi-step process starting from 3,5-dichloro-2-alkanones, conversion to a thiocyanato intermediate, followed by cyclization and hydrogenation. google.com
US5648498AProcess for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereofDiscusses various methods for thiazole synthesis, including desulphuration of 2-mercapto-thiazole derivatives and dehalogenation of 2-halo-thiazole derivatives. google.com

Strategic Importance in Industrial Chemical Synthesis

The strategic importance of this compound in industrial synthesis lies in its status as a versatile and highly functionalized building block. The presence of two different halogen atoms at distinct positions on the thiazole scaffold allows for orthogonal chemical strategies, where one position can be reacted selectively while the other remains intact for a subsequent transformation.

The chloromethyl group (-CH2Cl) at the 5-position is a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the easy attachment of the thiazole core to a wide variety of other molecules (e.g., via O-, N-, or S-alkylation), which is a common strategy in the synthesis of pharmaceuticals and other bioactive compounds.

The bromo group at the 4-position is suitable for modern cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These powerful carbon-carbon bond-forming reactions are cornerstones of industrial organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain reflux conditions to enhance reaction kinetics while avoiding decomposition.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for intermediates, as seen in thiazole hydrazide synthesis (65% yield) .
  • Catalysis : Add glacial acetic acid to facilitate Schiff base formation in condensation reactions .

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYieldKey Reference
Sommelet Reaction75% Acetic Acid, Reflux~60%
Hydrazide CyclizationDMSO, 18h Reflux65%
Schiff Base CondensationEthanol, Glacial Acetic Acid70-80%

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Basic Research Focus
Characterization relies on 1H/13C NMR , IR , and X-ray crystallography :

  • NMR : Look for signals at δ 4.5–5.0 ppm (CH2Cl) and δ 7.0–8.5 ppm (aromatic protons). Bromine and chlorine substituents cause deshielding .
  • IR : Stretching vibrations at 650–750 cm⁻¹ (C-Br) and 680–800 cm⁻¹ (C-Cl) confirm halogen presence .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 36.69° between thiazole and phenyl rings) and intermolecular interactions (C–H⋯π) .

Methodological Tip : Use deuterated solvents (CDCl3) for NMR to avoid proton exchange interference.

How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
The bromine atom exerts a strong -I effect , polarizing the thiazole ring and enhancing electrophilicity at the chloromethyl group. This facilitates nucleophilic attacks (e.g., by amines or thiols) but may sterically hinder bulky nucleophiles. In the Sommelet reaction, bromine’s electron-withdrawing nature stabilizes transition states, though steric hindrance can reduce aldehyde yields .

Q. Contradiction Analysis :

  • Steric vs. Electronic Effects : While bromine enhances reactivity electronically, bulky 5-substituents (e.g., phenyl groups) can impede access to the reaction site .

What strategies can resolve contradictions in reported biological activity data for thiazole derivatives, such as antimicrobial efficacy?

Advanced Research Focus
Discrepancies in antimicrobial activity often arise from:

  • Strain Variability : Test against standardized bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 25923) .
  • Concentration Gradients : Use MIC (Minimum Inhibitory Concentration) assays instead of qualitative disk diffusion for quantitative comparisons .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance activity, as seen in Schiff base derivatives .

Example : Derivatives with 4-nitrobenzylidene groups showed higher antifungal activity (MIC = 8 µg/mL) compared to unsubstituted analogs .

How can molecular docking studies elucidate interactions between this compound derivatives and target enzymes?

Advanced Research Focus
Stepwise Methodology :

Target Selection : Prioritize enzymes with known thiazole affinity (e.g., E. coli dihydrofolate reductase) .

Ligand Preparation : Optimize the derivative’s geometry using DFT calculations (B3LYP/6-31G* basis set).

Docking Software : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with active-site residues (e.g., Asp27, Thr113) .

Validation : Compare docking scores (binding energy ≤ -8 kcal/mol) with experimental IC50 values to validate predictions .

Key Insight : Derivatives with extended conjugation (e.g., triazole hybrids) exhibit improved binding via π-π stacking with hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.